molecular formula C25H20ClNO5 B214689 1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214689
M. Wt: 449.9 g/mol
InChI Key: OURFSCALLMCRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of certain kinases and transcription factors, which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its high specificity towards certain enzymes and signaling pathways. However, one of the limitations is its potential toxicity towards normal cells, which may limit its therapeutic applications.

Future Directions

There are several future directions that can be explored in the research of 1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is to explore its potential in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further studies can be conducted to explore its potential toxicity towards normal cells and its safety profile in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. Its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders have been extensively studied. Further research is needed to explore its potential in combination therapy and its safety profile in humans.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 4-chlorobenzyl chloride with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethylamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H20ClNO5/c26-18-8-5-16(6-9-18)15-27-20-4-2-1-3-19(20)25(30,24(27)29)14-21(28)17-7-10-22-23(13-17)32-12-11-31-22/h1-10,13,30H,11-12,14-15H2

InChI Key

OURFSCALLMCRKW-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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